molecular formula C16H12I2N4O2 B3857809 N,N'-bis[(E)-(3-iodophenyl)methylideneamino]oxamide

N,N'-bis[(E)-(3-iodophenyl)methylideneamino]oxamide

Cat. No.: B3857809
M. Wt: 546.10 g/mol
InChI Key: MHICUTSADHWZGK-LQGKIZFRSA-N
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Description

N,N’-bis[(E)-(3-iodophenyl)methylideneamino]oxamide is an organic compound characterized by the presence of two 3-iodophenyl groups attached to a central oxamide core through imine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(3-iodophenyl)methylideneamino]oxamide typically involves the condensation reaction between 3-iodobenzaldehyde and oxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N,N’-bis[(E)-(3-iodophenyl)methylideneamino]oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(3-iodophenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of N,N’-bis[(E)-(3-aminophenyl)methylideneamino]oxamide.

    Substitution: Formation of substituted derivatives with various functional groups replacing the iodine atoms.

Scientific Research Applications

N,N’-bis[(E)-(3-iodophenyl)methylideneamino]oxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(3-iodophenyl)methylideneamino]oxamide involves its interaction with molecular targets such as enzymes and DNA. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules. The imine groups allow for hydrogen bonding and van der Waals interactions, facilitating binding to target sites. The iodine atoms may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[(E)-(3-bromophenyl)methylideneamino]oxamide
  • N,N’-bis[(E)-(3-chlorophenyl)methylideneamino]oxamide
  • N,N’-bis[(E)-(3-fluorophenyl)methylideneamino]oxamide

Uniqueness

N,N’-bis[(E)-(3-iodophenyl)methylideneamino]oxamide is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N,N'-bis[(E)-(3-iodophenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12I2N4O2/c17-13-5-1-3-11(7-13)9-19-21-15(23)16(24)22-20-10-12-4-2-6-14(18)8-12/h1-10H,(H,21,23)(H,22,24)/b19-9+,20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHICUTSADHWZGK-LQGKIZFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C=NNC(=O)C(=O)NN=CC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=N/NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12I2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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